molecular formula C12H17NO B13300202 N-(cyclopropylmethyl)-4-ethoxyaniline CAS No. 356539-41-8

N-(cyclopropylmethyl)-4-ethoxyaniline

Cat. No.: B13300202
CAS No.: 356539-41-8
M. Wt: 191.27 g/mol
InChI Key: KHSOYLGMVOBGKD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-ethoxyaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 4-ethoxyaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Corresponding amine

    Substitution: Various substituted anilines

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-4-ethoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting specific biological pathways.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-4-methoxyaniline
  • N-(cyclopropylmethyl)-4-ethylaniline
  • N-(cyclopropylmethyl)-4-chloroaniline

Comparison: N-(cyclopropylmethyl)-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group can provide different electronic and steric effects, making it a distinct compound with specific applications.

Properties

CAS No.

356539-41-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-ethoxyaniline

InChI

InChI=1S/C12H17NO/c1-2-14-12-7-5-11(6-8-12)13-9-10-3-4-10/h5-8,10,13H,2-4,9H2,1H3

InChI Key

KHSOYLGMVOBGKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2CC2

Origin of Product

United States

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